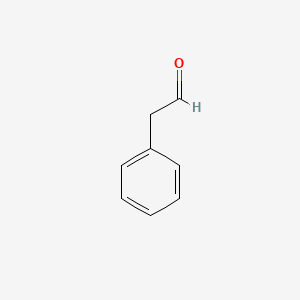

Phenylacetaldehyde

Description

Properties

IUPAC Name |

2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUQWGWMVIHBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021483 | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.023-1.045 | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-78-1 | |

| Record name | Phenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J5PLW9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120.5 - 121.5 °C | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenylacetaldehyde: A Technical Overview of its Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of phenylacetaldehyde, a significant organic compound in various scientific and industrial applications. This compound, also known as 2-phenylethanal, is an aromatic aldehyde that plays a role as a human and microbial metabolite and is a key component in the synthesis of fragrances and polymers.[1][2]

Chemical Identification

Physical and Chemical Properties

The physical characteristics of this compound are critical for its application in research and development. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 120.15 g/mol | [1][3][4][7] |

| Appearance | Colorless to faint yellow, oily liquid that may thicken upon standing. | [2][3][7][8] |

| Odor | Honey-like, sweet, floral (rose, lilac, hyacinth), green, and grassy notes. | [1][2][7][8] |

| Boiling Point | 194-195 °C | [1][6][7][8] |

| Melting Point | -10 °C to 34 °C | [1][7][8] |

| Density | 1.023–1.079 g/cm³ | [1][2][7][8] |

| Vapor Pressure | 0.39 mmHg | [7][8] |

| Refractive Index | 1.524–1.545 | [3][7] |

| Solubility | Slightly soluble in water; soluble in oils, propylene (B89431) glycol, ethanol, and ether. | [6][7][8] |

Reactivity and Occurrence

This compound is readily oxidized to form phenylacetic acid.[1][8] Due to the lability of the benzylic alpha proton and the aldehyde's reactivity, it can be contaminated with polystyrene oxide polymer.[1] This compound occurs naturally as a metabolite in various organisms, including humans, Saccharomyces cerevisiae, and Escherichia coli.[1][2] It is also found in some plants, such as Camellia sinensis (tea leaves).[2][7]

Note on Advanced Requirements:

-

Experimental Protocols: The provision of detailed experimental methodologies is beyond the scope of this document. Researchers are advised to consult peer-reviewed scientific literature for specific experimental protocols.

-

Visualization: As a language model, I am unable to generate visual diagrams such as those in Graphviz's DOT language.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]

- 6. Gas detectors and respiratory protection equipments C8H8O (this compound), CAS number 122-78-1 [en.gazfinder.com]

- 7. This compound | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to Phenylacetaldehyde: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of phenylacetaldehyde, a significant organic compound in various scientific and industrial applications. The document details its molecular characteristics, presents a standardized experimental protocol for its identification and quantification, and illustrates the logical workflow of this analytical process. This guide is intended to serve as a valuable resource for professionals in research, quality control, and drug development who work with or encounter this aldehyde.

Core Molecular and Physical Data

This compound, also known as 2-phenylethanal, is an aromatic aldehyde with a characteristic sweet, honey-like floral odor.[1][2] It is a naturally occurring compound found in various plants and is also a product of amino acid metabolism.[2][3][4] Its versatile chemical nature makes it a valuable precursor and intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₈O | - | [1][3][5] |

| Molecular Weight | 120.15 | g/mol | [1][3][4][5] |

| IUPAC Name | 2-phenylacetaldehyde | - | [3] |

| CAS Number | 122-78-1 | - | [1][5] |

| Appearance | Colorless to faint yellow liquid | - | [1] |

| Density | ~1.035 | g/mL | [1] |

| Boiling Point | 195 | °C | [2][4] |

| Melting Point | -10 | °C | [4] |

| Solubility in Water | 2.210 | g/L | [4] |

Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the identification and purity assessment of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly effective for separating volatile and semi-volatile compounds and providing definitive identification based on their mass spectrum.

To confirm the identity and determine the purity of a given sample of this compound.

-

This compound sample (≥90% purity)

-

High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

-

High-purity Helium (carrier gas)

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 35-350 m/z

-

-

Prepare a 1000 ppm stock solution of the this compound sample by accurately weighing the substance and dissolving it in the chosen GC-grade solvent in a volumetric flask.

-

Perform a serial dilution to a final concentration of approximately 10 ppm.

-

Transfer the final diluted sample into an autosampler vial for analysis.

-

Retention Time: Compare the retention time of the major peak in the sample chromatogram with that of a certified reference standard of this compound analyzed under identical conditions.

-

Mass Spectrum: Extract the mass spectrum of the major peak. Compare the fragmentation pattern with a library spectrum (e.g., NIST/Wiley) for this compound. Key fragments to look for include the molecular ion peak (m/z 120) and other characteristic fragments.

-

Purity Assessment: Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to estimate the sample's purity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS characterization protocol described above.

Caption: Workflow for this compound Characterization by GC-MS.

References

The Scent of Nature: A Technical Guide to the Natural Occurrence and Biosynthesis of Phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of phenylacetaldehyde, a significant aromatic aldehyde. The document details its presence across various biological systems, elucidates the intricate biosynthetic pathways from its primary precursor, L-phenylalanine, and offers detailed experimental protocols for its study.

Natural Occurrence of this compound

This compound is a widespread volatile organic compound, renowned for its characteristic honey-like, floral aroma. It plays a crucial role in the sensory profiles of numerous natural products and serves as a chemical messenger in various ecological interactions.[1] Its natural distribution spans the plant and microbial kingdoms and has also been identified as a metabolite in animals.

In Plants: this compound is a key constituent of the floral scent of many species, acting as a potent attractant for pollinators.[2][3][4] It is found in the flowers of roses (Rosa sp.), jasmine (Jasminum sp.), petunia (Petunia hybrida), and loquat (Eriobotrya japonica).[1][3][4][5] Beyond flowers, it contributes to the aroma of various fruits and plant-derived products, including chocolate (from Theobroma cacao), buckwheat (Fagopyrum esculentum), pistachio trees (Pistacia vera), corn (Zea mays), lemons (Citrus limon), mustard (Brassica sp.), and red sage (Salvia officinalis).[2][6][7][8][9]

In Microorganisms: This aldehyde is a product of amino acid metabolism in various microorganisms. It is a known metabolite in baker's yeast (Saccharomyces cerevisiae) and the bacterium Escherichia coli.[2][10] Certain bacteria, such as Proteus species, can also produce this compound from phenylalanine.[11]

In Animals: this compound has been identified as a metabolite in humans and mice.[2][10] Furthermore, it functions as a communication pheromone in several insect orders.[2]

Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the natural source, developmental stage, and environmental conditions. The following table summarizes quantitative data from selected sources.

| Natural Source | Concentration/Emission Rate | Method of Analysis | Reference(s) |

| Petunia hybrida flowers | 1.76 ± 0.37 µ g/flower/hour | GC-MS | [2][3] |

| Honey | 1.0 - 2.6 mg/kg | GC-MS | [10][12][13] |

| Cocoa Beans (raw) | 0.10 ± 0.02 µg/g | GC-MS | [7] |

| Cocoa Beans (roasted) | 4.21 ± 0.30 µg/g | GC-MS | [7] |

Note: Quantitative data for the concentration of this compound in buckwheat was not available in the surveyed literature, although its presence as a key aroma compound is confirmed.[8][9]

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine, the primary precursor.[14][15][16] From L-phenylalanine, several distinct enzymatic pathways have been elucidated in different organisms.

Biosynthetic Pathways from L-Phenylalanine

There are three primary pathways for the conversion of L-phenylalanine to this compound, which vary across different species.

-

Direct Conversion via this compound Synthase (PAAS): In plants such as Petunia hybrida and roses, a bifunctional, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme known as this compound synthase (PAAS) directly catalyzes the conversion of L-phenylalanine to this compound.[3][4] This single-enzyme step involves a coupled decarboxylation and oxidative deamination reaction.[3]

-

Two-Step Pathway via Phenethylamine: In tomato (Solanum lycopersicum), the biosynthesis proceeds through a two-step pathway. First, L-phenylalanine is decarboxylated by an aromatic amino acid decarboxylase (AADC) to yield phenethylamine.[5] Subsequently, phenethylamine is converted to this compound through the action of an amine oxidase, dehydrogenase, or transaminase.

-

The Ehrlich Pathway (via Phenylpyruvate): This pathway is prevalent in microorganisms like Saccharomyces cerevisiae and various bacteria.[9] It involves two main steps:

-

Transamination: An aminotransferase catalyzes the removal of the amino group from L-phenylalanine, producing phenylpyruvic acid.[12]

-

Decarboxylation: Phenylpyruvic acid is then decarboxylated by the enzyme phenylpyruvate decarboxylase (PPDC) to form this compound.[13] This pathway has also been identified as an alternative route in rose flowers.[5]

-

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic study of this compound and its biosynthetic pathways.

Extraction and Quantification of this compound

A widely used method for the analysis of volatile compounds like this compound from biological matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. Quantitation of L-amino acids by substrate recycling between an aminotransferase and a dehydrogenase: application to the determination of L-phenylalanine in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic changes in polyphenol compounds, antioxidant activity, and PAL gene expression in different tissues of buckwheat during germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylalanin-Testkit Clinisciences [clinisciences.com]

- 7. Buckwheat - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Phenylalanine Assay Kit (ab83376) | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Buckwheat (Fagopyrum esculentum Moench) grain and fractions: antioxidant compounds and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Phenolic Compounds in Buckwheat (Fagopyrum esculentum Moench) Sprouts Modified with Probiotic Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Whitepaper: The Enzymatic Oxidation of Phenylacetaldehyde to Phenylacetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The metabolic conversion of phenylacetaldehyde (PAAld) to phenylacetic acid (PAA) is a critical detoxification and biosynthetic pathway across all kingdoms of life. This reaction is primarily catalyzed by the NAD(P)+-dependent aldehyde dehydrogenase (ALDH) superfamily of enzymes. In humans, cytosolic ALDH1 and mitochondrial ALDH2 are key players in this oxidation, which is integral to the metabolism of biogenic amines and xenobiotics. For drug development professionals, understanding this pathway is crucial for evaluating the metabolism of drug candidates containing aldehyde moieties. For researchers in biotechnology, this pathway offers a robust route for the microbial production of PAA, a valuable platform chemical. This document provides a technical overview of the core pathway, quantitative enzyme kinetics, detailed experimental protocols, and the broader metabolic context.

The Core Metabolic Pathway

The conversion of this compound to phenylacetic acid is an irreversible oxidation reaction. This process is fundamental in the catabolism of the amino acid phenylalanine and in the degradation of environmental compounds like styrene (B11656).[1]

Enzymatic Catalysis

The primary enzymes responsible for this transformation belong to the aldehyde dehydrogenase (ALDH) superfamily.[2][3] These enzymes catalyze the NAD⁺-dependent oxidation of the aldehyde group of PAAld into a carboxylic acid group, forming PAA.[1][4]

-

In Mammals: The reaction is predominantly carried out by two major isoforms: cytosolic ALDH1 and mitochondrial ALDH2.[5] While ALDH2 is renowned for its role in ethanol (B145695) metabolism, it also efficiently processes a variety of other endogenous and exogenous aldehydes, including PAAld.[5][6][7] Aldehyde oxidase may also contribute to a lesser extent.[2][8][9][10]

-

In Bacteria: Specific this compound dehydrogenases (PADH) have been identified and characterized in various bacterial species, such as Pseudomonas putida and Brevibacterium sp., often as part of styrene degradation pathways.[4][11] This pathway is also leveraged in engineered E. coli for the high-yield production of PAA from phenylalanine.[12]

The overall chemical reaction is as follows:

This compound + NAD⁺ + H₂O → Phenylacetate + NADH + 2H⁺ [1]

Quantitative Enzyme Kinetics

The efficiency of this compound metabolism by human ALDH isozymes has been quantitatively determined. Both ALDH1 and ALDH2 exhibit high affinity (low Kₘ) for this compound, indicating it is a preferred substrate. The kinetic parameters highlight the physiological importance of these enzymes in detoxifying this aldehyde.

| Enzyme | Source | Kₘ (μM) | Vₘₐₓ (U/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Substrate Inhibition (Kᵢ) (μM) | Reference |

| ALDH1 | Human Liver (cytosolic) | < 0.15 | 0.34 - 2.4 | 0.070 - 3.9 | 95 | [5] |

| ALDH2 | Human Liver (mitochondrial) | < 0.15 - 0.74 | 0.039 - 0.51 | 0.15 - 1.0 | 430 | [5] |

| Table 1: Summary of kinetic parameters for the oxidation of this compound by purified human liver aldehyde dehydrogenases. |

Experimental Protocols

Characterizing the enzymatic conversion of this compound to phenylacetic acid typically involves an in vitro spectrophotometric assay that monitors the production of NADH.

Protocol: Spectrophotometric Enzyme Activity Assay

This protocol is adapted from methodologies used for characterizing human ALDH isozymes.[5]

Principle: The activity of aldehyde dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH during the oxidation of this compound.

Reagents and Materials:

-

Purified ALDH enzyme (e.g., human recombinant ALDH1 or ALDH2)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Cofactor Stock Solution: 10 mM NAD⁺ in Assay Buffer

-

Substrate Stock Solution: 10 mM this compound in acetonitrile

-

Acetonitrile (for substrate solvent and control)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a 200 µL final reaction volume. Add the components in the following order:

-

174 µL Assay Buffer (50 mM HEPES, pH 7.5)

-

10 µL NAD⁺ Stock Solution (final concentration: 0.5 mM)

-

X µL purified enzyme solution (to a final concentration that yields a linear reaction rate)

-

(200 - 174 - 10 - X - 4) µL additional Assay Buffer

-

4 µL Acetonitrile (as a solvent control, final concentration 2% v/v)

-

-

Temperature Equilibration: Incubate the plate/cuvettes at 25°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding 2-10 µL of the this compound Stock Solution to achieve the desired final substrate concentration (e.g., for kinetic studies, vary concentrations from 0.1 µM to 500 µM). For the blank/control well, add the same volume of acetonitrile.

-

Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes. Ensure the initial reaction velocity is linear.

-

Data Analysis: Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation (with a substrate inhibition model if necessary) to determine Kₘ, Vₘₐₓ, and Kᵢ.

Broader Metabolic Context and Significance

The conversion of this compound to phenylacetic acid does not occur in isolation. It is a key step in a larger metabolic network.

-

Upstream Pathways: this compound is generated from several sources, including:

-

Alternative Fates: this compound can also be reduced to 2-phenylethanol (B73330) by alcohol dehydrogenases, a competing reaction that is particularly relevant in microbial fermentation and biotechnology.[12][13]

-

Significance in Drug Development: Many xenobiotics and drug molecules are metabolized to aldehydes. The high efficiency of ALDH enzymes in oxidizing aldehydes like PAAld underscores their critical role in first-pass metabolism and detoxification. An understanding of ALDH substrate specificity and potential for inhibition is vital for predicting drug-drug interactions and metabolic fates.

-

Significance in Biotechnology: The pathway is exploited for the "natural" production of PAA, which is used in the flavor, fragrance, and pharmaceutical industries.[15] Metabolic engineering efforts focus on maximizing the flux from phenylalanine to PAA by overexpressing the necessary enzymes while minimizing the competing reduction to 2-phenylethanol.[12]

Conclusion

The metabolic transformation of this compound to phenylacetic acid, mediated primarily by aldehyde dehydrogenases, is a well-characterized and highly efficient biochemical process. For researchers, its study provides insights into cellular detoxification mechanisms and the regulation of metabolic flux. For professionals in drug development and biotechnology, a deep understanding of the enzymes, kinetics, and context of this pathway is essential for predicting metabolic outcomes and designing novel biocatalytic systems. The data and protocols presented herein serve as a foundational guide for further investigation and application of this critical metabolic step.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Biochemistry of this compound Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate this compound, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strecker Degradation: A Deep Dive into Phenylacetaldehyde Formation

For Researchers, Scientists, and Drug Development Professionals

The Strecker degradation, a key reaction within the broader Maillard reaction landscape, is a critical pathway for the formation of potent aroma compounds, known as Strecker aldehydes. This technical guide focuses on the formation of phenylacetaldehyde from the amino acid phenylalanine, a compound of significant interest due to its characteristic honey-like aroma and its role as a potential precursor in various chemical syntheses. This document provides an in-depth exploration of the reaction mechanism, kinetic data, and detailed experimental protocols relevant to researchers in the fields of food chemistry, flavor science, and pharmaceutical development.

Core Concepts: The Mechanism of this compound Formation

The Strecker degradation is fundamentally an oxidative deamination and decarboxylation of an α-amino acid in the presence of a dicarbonyl compound or other reactive carbonyl species. In the case of this compound formation, phenylalanine serves as the amino acid precursor.

The generally accepted mechanism proceeds through several key steps:

-

Schiff Base Formation: The amino group of phenylalanine undergoes a nucleophilic attack on one of the carbonyl groups of a dicarbonyl compound (e.g., glyoxal, methylglyoxal) to form a Schiff base after the elimination of a water molecule.

-

Decarboxylation: The formed imine undergoes decarboxylation, releasing carbon dioxide and forming a new imine intermediate.[1][2]

-

Hydrolysis: The subsequent hydrolysis of this second imine yields this compound, ammonia, and the corresponding α-aminoketone derived from the initial dicarbonyl compound.[2]

This reaction is not limited to dicarbonyls from carbohydrate degradation. Lipid oxidation products, such as 4-oxo-2-alkenals, 4,5-epoxy-2-alkenals, and 4-hydroxy-2-nonenal, have also been shown to effectively initiate the Strecker degradation of phenylalanine to produce this compound.[3][4] The mechanism involving these lipid-derived carbonyls is analogous, proceeding through the formation of an imine intermediate followed by decarboxylation and hydrolysis.[3][4][5]

// Nodes Phe [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="α-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_Imine [label="Intermediate\nImine", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminoketone [label="α-Aminoketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O_in [label="H₂O", shape=plaintext, fontcolor="#5F6368"]; H2O_out [label="H₂O", shape=plaintext, fontcolor="#5F6368"];

// Edges Phe -> SchiffBase; Dicarbonyl -> SchiffBase; SchiffBase -> H2O_out [arrowhead=none]; SchiffBase -> Intermediate_Imine [label="-CO₂"]; Intermediate_Imine -> this compound [label="+H₂O"]; Intermediate_Imine -> Aminoketone [label="+H₂O"]; H2O_in -> Intermediate_Imine [style=dashed]; Intermediate_Imine -> CO2 [style=invis]; } caption: "Generalized mechanism of this compound formation via Strecker degradation."

Quantitative Analysis of this compound Formation

The yield and rate of this compound formation are influenced by several factors, including the nature of the carbonyl compound, temperature, pH, and the presence of other substances like lipids. The following tables summarize key quantitative data from various studies.

Table 1: this compound Yield from Phenylalanine with Different Carbonyl Compounds

| Carbonyl Compound | Temperature (°C) | pH | Solvent System | This compound Yield (%) | Reference |

| 2,4-Decadienal | 180 | Varied | Not specified | ~8 | [6] |

| Methyl 13-oxooctadeca-9,11-dienoate | 180 | Varied | Not specified | ~6 | [6] |

| 4-Hydroxy-2-nonenal | 37, 60, 80 | Not specified | Acetonitrile-water | 17 | [4] |

| Glucose | Steaming | 5.4 | Phosphate (B84403) buffer | Not specified (optimal molar ratio 1:4 glucose:phenylalanine) | [1][7] |

Table 2: Activation Energies for this compound Formation

| Initiating Carbonyl Type | Example Compound | Activation Energy (Ea) (kJ/mol) | Reference |

| Oxoalkenals | 4-oxo-2-nonenal | 55-64 | [3] |

| Tertiary Lipid Oxidation Products | 4,5-epoxy-2-alkenals, 4-hydroxy-2-nonenal | 58-67 | [3] |

| Alkadienals | 2,4-alkadienals | 28-38 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for conducting the Strecker degradation of phenylalanine and for the subsequent analysis of this compound.

General Protocol for Strecker Degradation of Phenylalanine

This protocol is a synthesized methodology based on common practices reported in the literature.[4][5][6]

Materials:

-

L-Phenylalanine

-

Dicarbonyl compound (e.g., methylglyoxal, glyoxal) or lipid oxidation product (e.g., 4-hydroxy-2-nonenal)

-

Solvent: Acetonitrile-water mixture (e.g., 2:1, 1:1, or 1:2 v/v) or a suitable buffer solution (e.g., phosphate buffer, pH 5-7)

-

Reaction vessels (e.g., sealed glass vials or a round-bottom flask with a condenser)

-

Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer or a temperature-controlled oil bath)

-

Internal standard for quantification (e.g., an appropriate stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

Procedure:

-

Reactant Preparation: Prepare stock solutions of L-phenylalanine and the chosen carbonyl compound in the selected solvent system.

-

Reaction Setup: In a reaction vessel, combine the L-phenylalanine solution, the carbonyl compound solution, and the internal standard. The molar ratio of the carbonyl compound to the amino acid can be varied to study its effect.

-

Reaction Conditions: Seal the vessel and place it in the heating apparatus. Set the desired temperature (e.g., 37°C, 60°C, 80°C, or 180°C, depending on the research goals and the stability of the reactants).

-

Reaction Monitoring: Allow the reaction to proceed for a specific duration. Samples can be withdrawn at different time points to study the reaction kinetics.

-

Reaction Quenching: To stop the reaction, rapidly cool the reaction vessel in an ice bath.

-

Sample Preparation for Analysis: The reaction mixture may be directly analyzed or may require extraction. For GC-MS analysis, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, diethyl ether) is often performed. The organic layer is then separated, dried (e.g., with anhydrous sodium sulfate), and concentrated if necessary.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reactants [label="Prepare Reactant\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup_Reaction [label="Set up Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at\nControlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reactants; Prepare_Reactants -> Setup_Reaction; Setup_Reaction -> Incubate; Incubate -> Quench; Quench -> Extract; Extract -> Analyze; Analyze -> End; } caption: "A generalized experimental workflow for studying this compound formation."

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and effective technique for the separation and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 250°C at a rate of 10°C/min

-

Final hold: Hold at 250°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. For this compound, characteristic ions such as m/z 91 and 120 can be monitored.

Quantification:

A calibration curve is constructed by analyzing standard solutions of this compound of known concentrations containing the same amount of internal standard as the samples. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound. The concentration of this compound in the experimental samples is then determined from this calibration curve.

Factors Influencing this compound Formation

Several factors can significantly impact the formation of this compound during the Strecker degradation:

-

pH: The rate of this compound formation is pH-dependent. Studies have shown that the reaction can occur at physiological pH (around 6-7).[8] In wine, a higher pH has been shown to lead to a greater accumulation of this compound during oxidation.

-

Temperature: As with most chemical reactions, higher temperatures generally increase the rate of the Strecker degradation.

-

Reactant Concentration and Ratio: The relative amounts of phenylalanine and the carbonyl compound will influence the overall yield of this compound. For instance, in a glucose-phenylalanine system, an optimal molar ratio of 1:4 was found for this compound formation.[1][7]

-

Presence of Oxygen and Metal Ions: Oxygen and transition metal ions can promote the formation of dicarbonyl compounds from sugars and lipid oxidation products, thereby indirectly enhancing the Strecker degradation.

-

Water Activity: Water is a reactant in the final hydrolysis step, and its availability can influence the reaction rate. However, very high water content can also dilute the reactants and potentially slow down the initial condensation step.

Conclusion

The Strecker degradation of phenylalanine is a multifaceted reaction that plays a crucial role in the formation of the important aroma compound, this compound. Understanding the underlying mechanisms, the influence of various reaction parameters, and having robust experimental protocols are essential for researchers aiming to control or enhance its formation in various applications, from food and beverage production to the synthesis of fine chemicals and pharmaceuticals. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and this compound in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate and methyl 12,13-epoxy-9-oxo-11-octadecenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tentamus.com [tentamus.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

The Dual Role of Phenylacetaldehyde: A Technical Guide to its Function as a Human and Microbial Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetaldehyde, a volatile aromatic aldehyde, occupies a critical nexus in both human and microbial metabolism. Derived from the essential amino acid phenylalanine, it serves as a transient but significant intermediate in a cascade of biochemical transformations with far-reaching implications for health and disease. In humans, this compound is rapidly oxidized to phenylacetic acid (PAA), the precursor to phenylacetylglutamine (B1677654) (PAGln), a metabolite increasingly linked to cardiovascular and neurological disorders. Within the microbial realm, particularly the gut microbiome, this compound and its derivatives function as signaling molecules, influencing processes such as quorum sensing and biofilm formation. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and signaling roles of this compound in both human and microbial contexts. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

This compound in Human Metabolism

This compound is primarily known in human physiology as a short-lived intermediate in the metabolism of phenylalanine. Its rapid conversion to phenylacetic acid (PAA) means that its own systemic concentrations are generally low and difficult to quantify. However, the physiological effects are largely attributed to its downstream metabolites, PAA and phenylacetylglutamine (PAGln).

Biosynthesis and Degradation

The primary route of this compound formation in humans is through the metabolism of phenylethylamine, which itself is derived from phenylalanine. This compound is then swiftly oxidized to PAA by aldehyde dehydrogenases.[1]

Human Metabolism of this compound

Caption: Overview of the metabolic pathway from phenylalanine to phenylacetylglutamine in humans.

Quantitative Data in Human Fluids

Due to its high reactivity, direct quantification of this compound in human biological fluids is challenging and not routinely reported. Instead, its more stable downstream metabolites, PAA and PAGln, are measured as indicators of this metabolic pathway.

| Metabolite | Fluid | Concentration Range (in healthy individuals) | Concentration Range (in specific conditions) |

| Phenylacetic Acid (PAA) | Plasma | Total: 459.1 ng/mL[2] | - |

| Cerebrospinal Fluid (CSF) | Total: 41.6 ng/mL[2][3] | - | |

| Urine | 8.49 ± 0.99 mg/24h (Free) | - | |

| 128.8 ± 15.0 mg/24h (Conjugated) | - | ||

| Phenylacetylglutamine (PAGln) | Plasma | Not typically detected[4] | Uremic patients: 18 to 366 µmol/L[4] |

| Urine | 185.2 ± 99.8 µg/mL[5] | Phenylketonuria patients: 403.6 ± 379.1 µg/mL[5] |

Signaling Pathways in Human Cells

Recent research has begun to uncover the direct signaling effects of this compound and its downstream metabolites in human cells.

-

This compound: In breast cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS). This increase in ROS leads to the dephosphorylation of Signal Transducer and Activator of Transcription 3 (Stat3), a key signaling protein involved in cell survival and proliferation. The inhibition of the Stat3 signaling pathway ultimately contributes to the suppression of cancer stem cell formation.[3]

This compound-Induced Stat3 Signaling Inhibition

References

- 1. Bacterial Volatile Discovery using Solid Phase Microextraction and Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Plant Volatile, this compound Targets Breast Cancer Stem Cell by Induction of ROS and Regulation of Stat3 Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetaldehyde Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of phenylacetaldehyde in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter in its application in fragrances, flavors, and as a precursor in chemical synthesis. A summary of its solubility in water and common organic solvents is presented below.

| Solvent | Solubility (g/L) | Temperature (°C) | Notes |

| Water | 2.210[1][2] | 25[1][2] | Slightly soluble[3][4][5][6][7] |

| Ethanol | 1056.7[6] | 25[6] | Soluble[3][4][8][9][10], Miscible[1][2] |

| 80% Ethanol | 1 mL in 2 mL[3][5][6] | Not Specified | Soluble |

| Methanol | 916.97[6] | 25[6] | Miscible |

| Diethyl Ether | Not specified | Not Specified | Soluble[4][8][9][10], Miscible[1][2] |

| Acetone | Not specified | Not Specified | Soluble[11] |

| Chloroform | Not specified | Not Specified | Soluble[8] |

| Propylene Glycol | Not specified | Not Specified | Soluble[3][5][6] |

| Oils | Not specified | Not Specified | Soluble[3][5][6] |

| Isopropanol | 612.8[6] | 25[6] | |

| Ethyl Acetate | 2295.51[6] | 25[6] | |

| n-Propanol | 777.79[6] | 25[6] |

Experimental Protocols for Solubility Determination

OECD Guideline 105: Water Solubility

The OECD Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[2][5] The choice of method depends on the expected solubility of the substance.

Column Elution Method (for solubilities < 10⁻² g/L):

-

Preparation of the Column: A microcolumn is packed with an inert support material coated with the test substance, this compound.

-

Saturation: Water is passed through the column at a slow, controlled rate to ensure that the water becomes saturated with this compound.

-

Analysis: The eluate is collected, and the concentration of this compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Equilibrium Check: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.

Flask Method (for solubilities > 10⁻² g/L):

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium.[2] Preliminary tests are often conducted to determine the necessary equilibration time.

-

Phase Separation: The mixture is centrifuged or filtered to separate the undissolved this compound from the saturated aqueous solution.

-

Concentration Determination: The concentration of this compound in the clear aqueous phase is determined using an appropriate analytical method (HPLC, GC, etc.).

Adaptation for Organic Solvents

The Flask Method described in OECD Guideline 105 can be readily adapted for determining the solubility of this compound in organic solvents. The key steps remain the same: equilibration of an excess of the solute with the solvent at a constant temperature, followed by separation of the undissolved portion and analysis of the saturated solution.

Visualizing Key Pathways and Workflows

Phenylalanine Metabolic Pathway

This compound is a key intermediate in the metabolism of the amino acid phenylalanine. Understanding this pathway is crucial in various fields, including biotechnology and food science.

Caption: Metabolic pathway of phenylalanine to this compound and its subsequent products.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound, based on the principles of the OECD guidelines.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. filab.fr [filab.fr]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. acri.gov.tw [acri.gov.tw]

- 7. This compound | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SMPDB [smpdb.ca]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characteristic Peaks in FTIR and Raman Spectra of Phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic vibrational spectroscopic signatures of phenylacetaldehyde, a key compound in various industrial and biological processes. Understanding the FTIR and Raman spectra of this aromatic aldehyde is crucial for its identification, characterization, and quality control in research, development, and manufacturing.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₈H₈O) is an organic compound with a distinctive floral scent, playing a significant role in the fragrance industry and as a precursor in the synthesis of various pharmaceuticals. Its molecular structure, featuring a phenyl ring and an aldehyde functional group, gives rise to a unique vibrational fingerprint that can be effectively probed using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These non-destructive techniques provide detailed information about the molecular vibrations, allowing for unambiguous identification and structural elucidation.

This guide presents the characteristic FTIR and Raman peaks for this compound, outlines detailed experimental protocols for spectral acquisition, and provides a logical workflow for the analysis.

Characteristic FTIR and Raman Peaks of this compound

The vibrational modes of this compound can be categorized into several distinct regions corresponding to the stretching and bending of its functional groups. The following tables summarize the key characteristic peaks observed in the FTIR and Raman spectra.

FTIR Spectral Data

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group. Other significant peaks arise from the aromatic C-H and aliphatic C-H stretching and bending vibrations, as well as the C=C stretching of the phenyl ring.

| Peak Position (cm⁻¹) | Vibrational Assignment | Intensity | Reference |

| 3030 | Aromatic C-H Stretch | Medium | [1] |

| 2920 | Aliphatic C-H (sp³) Stretch | Medium | [1] |

| 2820, 2720 | Aldehydic C-H Stretch (Fermi resonance doublet) | Weak to Medium | |

| 1724 | C=O Carbonyl Stretch | Strong | [1] |

| 1602, 1498 | Aromatic C=C Stretch | Medium | [1] |

| 1454 | C-H Bend | Medium | [1] |

Raman Spectral Data

| Peak Position (cm⁻¹) | Vibrational Assignment | Expected Intensity | Reference |

| ~3060 | Aromatic C-H Stretch | Strong | |

| ~2920 | Aliphatic C-H Stretch | Medium | |

| ~1700 | C=O Carbonyl Stretch | Weak | |

| ~1600 | Aromatic C=C Stretch (ring breathing) | Very Strong | |

| ~1000 | Aromatic Ring Breathing (trigonal) | Strong | |

| ~800 | Aromatic C-H Out-of-plane Bend | Medium |

Experimental Protocols

Accurate and reproducible spectral data are contingent upon meticulous experimental procedures. The following sections detail the methodologies for acquiring FTIR and Raman spectra of liquid this compound.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for liquid samples in FTIR spectroscopy.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR accessory. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

-

Raman Spectroscopy Protocol

Raman spectroscopy of liquid samples is often straightforward, with minimal sample preparation required.

Materials:

-

Raman Spectrometer with a suitable laser excitation source (e.g., 785 nm or 1064 nm to minimize fluorescence)

-

Sample holder (e.g., glass vial or cuvette)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Fill a clean glass vial or cuvette with the liquid this compound sample.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the liquid sample.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve an optimal signal-to-noise ratio. It is crucial to start with low laser power to avoid sample degradation.

-

-

Spectrum Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200-3500 cm⁻¹).

-

-

Data Processing:

-

Process the raw spectrum to remove any background fluorescence and cosmic rays.

-

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the experimental data and its interpretation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Vibrational Modes of this compound.

Conclusion

The combination of FTIR and Raman spectroscopy offers a powerful and comprehensive approach for the characterization of this compound. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently identify and analyze this important compound. The characteristic vibrational peaks, particularly the strong C=O stretch in the FTIR spectrum and the prominent ring breathing modes in the Raman spectrum, serve as reliable fingerprints for this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectral data, facilitating accurate structural confirmation and purity assessment.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of the Aldehyde Group in Phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetaldehyde is a significant organic compound, playing a crucial role as a human metabolite and a precursor in the synthesis of various fragrances and polymers.[1][2] Its aldehyde group is the focal point of its chemical behavior, exhibiting a delicate balance between stability and high reactivity. This guide provides a comprehensive overview of the chemical stability and reactivity of the aldehyde group in this compound, with a particular focus on its implications for researchers, scientists, and professionals in drug development. We will delve into its primary reactions—oxidation, reduction, aldol (B89426) condensation, and imine formation—supported by available quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these characteristics is paramount for its effective handling, application, and for predicting its metabolic fate.

Introduction

This compound, an aromatic aldehyde, is characterized by a benzene (B151609) ring attached to an acetaldehyde (B116499) moiety.[3] This structure confers a unique reactivity profile, primarily dictated by the aldehyde functional group and the adjacent benzylic alpha-proton.[2] While valued for its honey-like aroma in the fragrance industry, its inherent instability, particularly its propensity for polymerization and oxidation, presents challenges in its storage and application.[2][4] In the context of drug development, this compound emerges as a metabolite of various xenobiotics and endogenous compounds, such as styrene (B11656) and phenylalanine, respectively.[2][5] Its reactivity allows it to interact with biological macromolecules, a factor of considerable interest in toxicology and pharmacology. This guide aims to provide a detailed technical resource on the core chemical properties of the aldehyde group in this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical consideration for its practical use. The aldehyde group, coupled with the labile benzylic alpha-proton, makes the molecule susceptible to several degradation pathways.[2]

2.1. Autoxidation and Polymerization

This compound is readily oxidized by atmospheric oxygen to form phenylacetic acid.[2] This autoxidation process can be accelerated by light and the presence of metallic impurities. Furthermore, this compound has a notable tendency to polymerize, a process that can be catalyzed by both acids and bases.[4] This spontaneous polymerization leads to the formation of higher molecular weight products, often observed as a viscous, polymeric residue in aged samples.[4] The primary route for acid-catalyzed polymerization is the formation of a cyclic trimer, 2,4,6-tribenzyl-s-trioxane.

2.2. Metabolic Degradation

In biological systems, this compound is a key intermediate in the metabolism of phenylalanine and phenylethylamine.[5][6] It is primarily metabolized via oxidation to phenylacetic acid, a reaction catalyzed by aldehyde dehydrogenase and aldehyde oxidase.[6] Phenylacetic acid is then typically conjugated and excreted in the urine.[2]

Reactivity of the Aldehyde Group

The aldehyde group of this compound is a hub of chemical reactivity, readily undergoing a variety of transformations that are fundamental to organic synthesis and have implications for its biological activity.

3.1. Oxidation

The aldehyde group is easily oxidized to a carboxylic acid. This transformation is not only a significant degradation pathway but also a synthetically useful reaction.

-

Reaction: this compound → Phenylacetic Acid

-

Common Oxidants: Potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and molecular oxygen (in the presence of a catalyst).[7][8][9]

Quantitative Data for Oxidation with Chromic Acid

The oxidation of this compound with chromic acid follows first-order kinetics with respect to both the acid chromate (B82759) ion (HCrO₄⁻) and the aldehyde. The rate is also proportional to the square of the hydrogen ion concentration.[9]

| Parameter | Value | Conditions |

| Reaction Order (vs. HCrO₄⁻) | 1 | [H⁺] and [Aldehyde] constant |

| Reaction Order (vs. This compound) | 1 | [H⁺] and [HCrO₄⁻] constant |

| Reaction Order (vs. H⁺) | 2 | [HCrO₄⁻] and [Aldehyde] constant |

Experimental Protocol: Oxidation with Potassium Permanganate

Objective: To oxidize this compound to phenylacetic acid using potassium permanganate.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

Procedure:

-

In a flask equipped with a stirrer, dissolve sodium carbonate in water.

-

Add this compound to the solution.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

To the filtrate, add sodium bisulfite to reduce any remaining permanganate.

-

Acidify the solution with hydrochloric acid to precipitate the phenylacetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the phenylacetic acid crystals by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from a suitable solvent like water or ethanol (B145695).

3.2. Reduction

The aldehyde group can be readily reduced to a primary alcohol, yielding 2-phenylethanol (B73330), a valuable fragrance compound.

-

Reaction: this compound → 2-Phenylethanol

-

Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., H₂/Pd-C).[10]

Experimental Protocol: Reduction with Sodium Borohydride

Objective: To reduce this compound to 2-phenylethanol using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound in methanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution while stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Carefully add dilute hydrochloric acid to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylethanol.

-

The product can be purified by distillation.

3.3. Aldol Condensation

Due to the presence of acidic α-hydrogens, this compound can undergo a base- or acid-catalyzed aldol condensation with itself or other carbonyl compounds.[3][11][12] The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

-

Reaction: 2 x this compound → 3-hydroxy-2,4-diphenylbutanal → 2,4-diphenylbut-2-enal

Experimental Protocol: Base-Catalyzed Aldol Condensation

Objective: To perform a self-aldol condensation of this compound.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in ethanol in a reaction flask.

-

Add an aqueous solution of sodium hydroxide dropwise to the flask while stirring.

-

Continue stirring at room temperature for a set period, monitoring the reaction progress by TLC.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

The product can be purified by column chromatography.

3.4. Imine Formation (Schiff Base Formation)

This compound reacts with primary amines to form imines, also known as Schiff bases.[13] This reaction is typically acid-catalyzed and is reversible.

-

Reaction: this compound + R-NH₂ ⇌ Phenylacetaldimine-R + H₂O

Experimental Protocol: Synthesis of a Schiff Base with Aniline (B41778)

Objective: To synthesize the Schiff base from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol or another suitable solvent

-

A catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

-

Dissolve equimolar amounts of this compound and aniline in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for a designated time, monitoring the reaction by TLC. The removal of water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the crystals by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The reactivity of this compound is central to several biological pathways, most notably the Ehrlich pathway in yeast and the metabolism of phenylalanine in humans.

4.1. The Ehrlich Pathway

In yeasts and other microorganisms, this compound is a key intermediate in the Ehrlich pathway, which converts amino acids into fusel alcohols.[14][15][16][17] Phenylalanine is first transaminated to phenylpyruvic acid, which is then decarboxylated to this compound. Finally, this compound is reduced to 2-phenylethanol.

Caption: The Ehrlich pathway for the conversion of phenylalanine to 2-phenylethanol.

4.2. Human Metabolism of Phenylalanine

In humans, phenylalanine is primarily hydroxylated to tyrosine. However, a minor pathway involves the transamination of phenylalanine to phenylpyruvic acid, which can then be decarboxylated to this compound. This compound is subsequently oxidized to phenylacetic acid.[1][18]

Caption: A simplified diagram of a minor metabolic pathway of phenylalanine in humans.

Conclusion

The aldehyde group in this compound is a versatile and highly reactive functional group that governs the molecule's chemical behavior and biological significance. Its susceptibility to oxidation and polymerization underscores the need for careful handling and storage. Concurrently, its capacity to undergo a range of transformations, including reduction, aldol condensation, and imine formation, makes it a valuable synthon in organic chemistry. For professionals in drug development, understanding the metabolic pathways involving this compound is crucial for predicting the fate and potential toxicity of related compounds. While quantitative kinetic data for some of its reactions remain to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and scientists working with this important aldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US2649462A - Method for stabilizing and purifying this compound - Google Patents [patents.google.com]

- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]